

Electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine

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Compound of Interest

Compound Name: 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

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An In-depth Technical Guide to the Electrophilic Iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction

5-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 5-methoxy-7-azaindole, is a crucial heterocyclic intermediate in the field of medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds, including potent kinase inhibitors used in drug development.^{[1][2]} The functionalization of the 7-azaindole core is essential for the synthesis of new drug candidates. Electrophilic iodination is a primary method for introducing an iodine atom onto the pyrrolo[2,3-b]pyridine scaffold, typically at the C3 position. This iodo-derivative serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This technical guide provides a comprehensive overview of the electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine, including detailed experimental protocols, quantitative data, and mechanistic insights.

Regioselectivity

The electrophilic substitution of 7-azaindoles predominantly occurs at the C3 position of the pyrrole ring. This regioselectivity is attributed to the higher electron density at this position,

making it the most nucleophilic center for attack by an electrophile. The methoxy group at the C5 position further activates the ring system towards electrophilic substitution.

Experimental Protocols

Two common methods for the electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine are presented below.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous acetonitrile (CH_3CN).
- **Addition of Reagent:** Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- **Purification:** Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Method 2: Iodination using Iodine and Potassium Hydroxide

This method utilizes molecular iodine in the presence of a base to generate the electrophilic iodine species.

Experimental Protocol:

- **Reaction Setup:** To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), add potassium hydroxide (KOH) (3.0 eq.).^[3]
- **Addition of Iodine:** Stir the mixture at room temperature and add a solution of iodine (I₂) (1.0 eq.) in the same solvent dropwise.
- **Reaction Monitoring:** Continue stirring at room temperature for several hours.^[3] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Work-up:** Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Iodination Reaction Conditions

Method	Iodinating Agent	Base (if applicable)	Solvent	Temperature	Typical Reaction Time
1	N-Iodosuccinimide (NIS)	None	Acetonitrile	Room Temp.	1-12 hours
2	Iodine (I ₂)	Potassium Hydroxide (KOH)	DMF / Acetonitrile	Room Temp.	11 hours ^[3]

Table 2: Physicochemical Properties of **3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine**

Property	Value
CAS Number	913983-33-2[4][5]
Molecular Formula	C ₈ H ₇ IN ₂ O[4][5]
Molecular Weight	274.06 g/mol [4][5]
Appearance	Solid[5]
SMILES String	<chem>COc1cnc2[nH]cc(I)c2c1</chem> [5]
InChI Key	FKIMIWSUCKEXLD-UHFFFAOYSA-N[5]

Visualizations

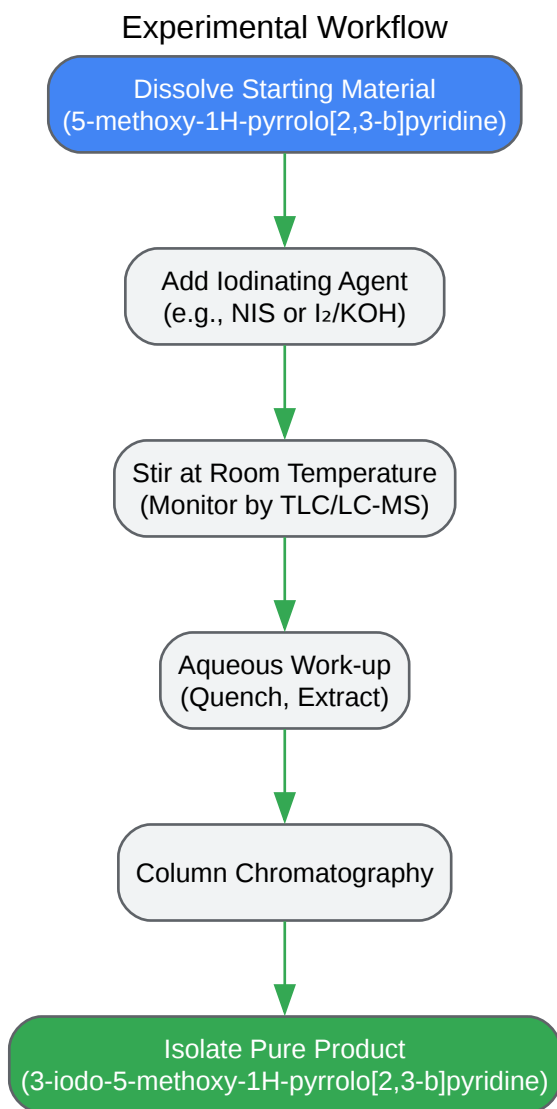
Reaction Mechanism

The electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.

Caption: General mechanism of electrophilic iodination.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine**.

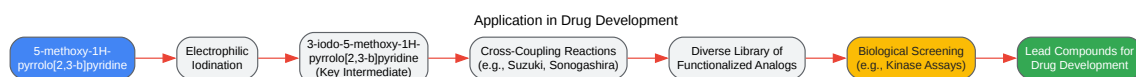


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Caption: A typical experimental workflow for iodination.

Role in Drug Development

The iodinated product is a key intermediate for creating diverse molecular libraries for drug discovery, particularly for kinase inhibitors.



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Caption: Role of iodination in drug discovery.

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